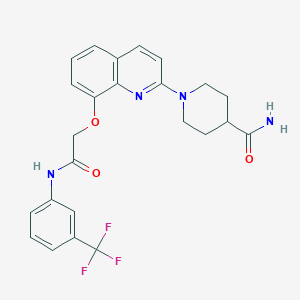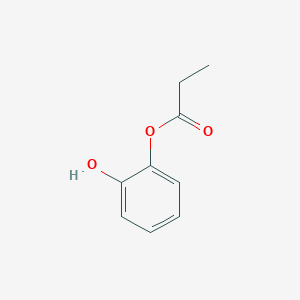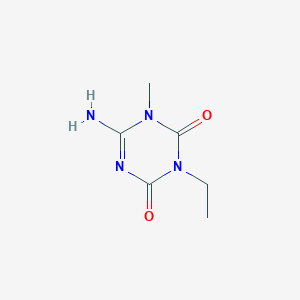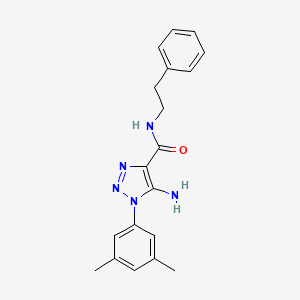
1-(8-(2-氧代-2-((3-(三氟甲基)苯基)氨基)乙氧基)喹啉-2-基)哌啶-4-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(8-(2-Oxo-2-((3-(trifluoromethyl)phenyl)amino)ethoxy)quinolin-2-yl)piperidine-4-carboxamide is a complex organic compound with intriguing chemical and biological properties
科学研究应用
Chemistry
In chemistry, this compound is utilized for studying reaction mechanisms and as a building block in synthetic chemistry. Its complex structure allows for the exploration of intricate reaction pathways and catalytic processes.
Biology
Biologically, it exhibits potential as a pharmacophore in drug discovery, particularly for targeting specific proteins or enzymes involved in disease pathways. Its ability to interact with biological molecules makes it a candidate for designing therapeutic agents.
Medicine
In medicinal chemistry, 1-(8-(2-Oxo-2-((3-(trifluoromethyl)phenyl)amino)ethoxy)quinolin-2-yl)piperidine-4-carboxamide is investigated for its potential therapeutic effects. Studies may explore its efficacy in treating conditions like cancer, inflammation, or infectious diseases.
Industry
Industrial applications might involve its use in the development of new materials or as a precursor in the synthesis of complex organic compounds used in various products.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(8-(2-Oxo-2-((3-(trifluoromethyl)phenyl)amino)ethoxy)quinolin-2-yl)piperidine-4-carboxamide typically involves several steps starting from readily available precursors. The initial step usually involves the preparation of quinolin-2-yl intermediates, followed by a sequence of reactions including amination, carboxylation, and condensation under controlled conditions. Reaction conditions often include the use of specific catalysts, solvents, and temperature regulations to ensure optimal yields and purity.
Industrial Production Methods
Industrial production methods scale up the laboratory procedures and may incorporate advanced techniques like flow chemistry to enhance efficiency. Key factors in industrial synthesis include maximizing yield, minimizing by-products, and ensuring consistent quality. Techniques such as crystallization and chromatography are frequently used for purification.
化学反应分析
Types of Reactions
1-(8-(2-Oxo-2-((3-(trifluoromethyl)phenyl)amino)ethoxy)quinolin-2-yl)piperidine-4-carboxamide undergoes various types of chemical reactions including oxidation, reduction, and substitution. Each reaction type is facilitated by specific reagents and conditions that drive the transformation of the compound’s functional groups.
Common Reagents and Conditions
Oxidation: : Typically involves reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: : Common reducing agents include sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: : Nucleophilic or electrophilic substitution can be conducted using reagents like alkyl halides or halogenating agents under controlled pH and temperature.
Major Products Formed
The reactions often result in structurally diverse derivatives, allowing exploration of structure-activity relationships. Major products may include different quinoline derivatives or modified amide groups depending on the reaction type.
作用机制
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. These interactions can alter the function of the target molecule, initiating a cascade of biochemical events. The mechanism may involve binding to an active site or altering the conformation of the target protein, thereby modulating its activity.
相似化合物的比较
Compared to other compounds with similar structural motifs, 1-(8-(2-Oxo-2-((3-(trifluoromethyl)phenyl)amino)ethoxy)quinolin-2-yl)piperidine-4-carboxamide is unique due to its trifluoromethyl group, which enhances its metabolic stability and binding affinity. Similar compounds include other quinoline derivatives and piperidine-based amides, but the presence of the trifluoromethyl group distinguishes it in terms of reactivity and biological activity.
Feel free to dive deeper into any section or share what aspects you find most fascinating!
属性
IUPAC Name |
1-[8-[2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy]quinolin-2-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23F3N4O3/c25-24(26,27)17-4-2-5-18(13-17)29-21(32)14-34-19-6-1-3-15-7-8-20(30-22(15)19)31-11-9-16(10-12-31)23(28)33/h1-8,13,16H,9-12,14H2,(H2,28,33)(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAYKHLBDBFSPAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=NC3=C(C=CC=C3OCC(=O)NC4=CC=CC(=C4)C(F)(F)F)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2,6-dichloropyridine-4-carboxamide](/img/structure/B2435699.png)
![6-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/new.no-structure.jpg)


![N-(1,3-dimethyl-2,4,5-trioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidin-7-yl)acetamide](/img/structure/B2435704.png)
![2-({[4-(4-ethoxyphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine](/img/structure/B2435707.png)

![N-(isochroman-3-ylmethyl)-N-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2435709.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-methylbenzenesulfonamide](/img/structure/B2435713.png)

![3-((5-(sec-butylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2435716.png)
![1-(methylsulfonyl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)piperidine-4-carboxamide](/img/structure/B2435718.png)
![(Z)-ethyl 2-(2-((4-(azepan-1-ylsulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2435721.png)
